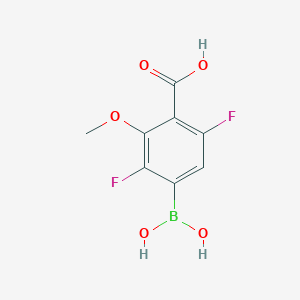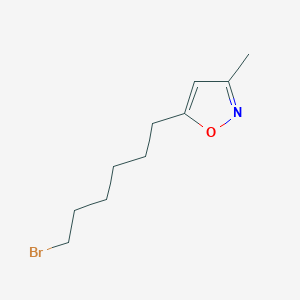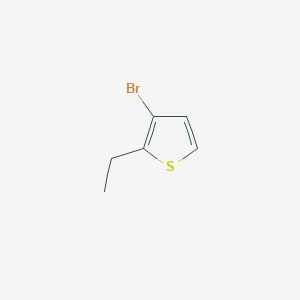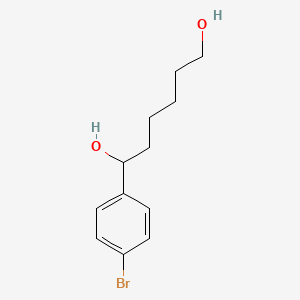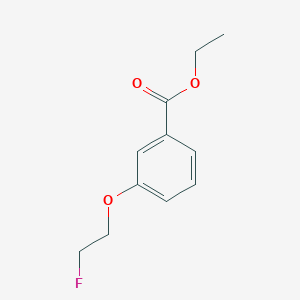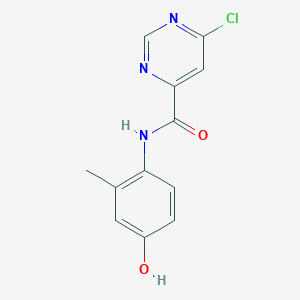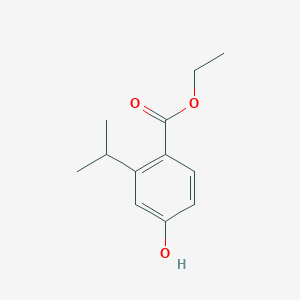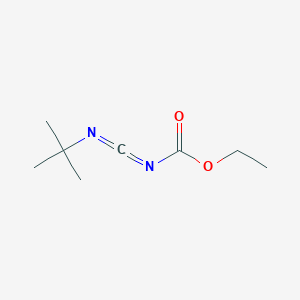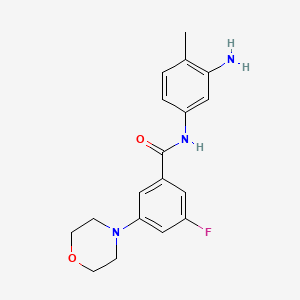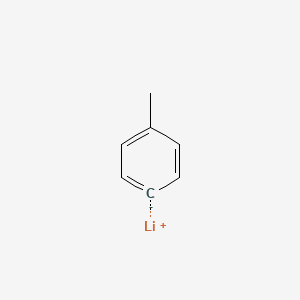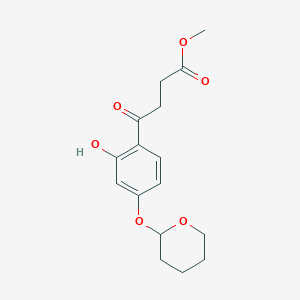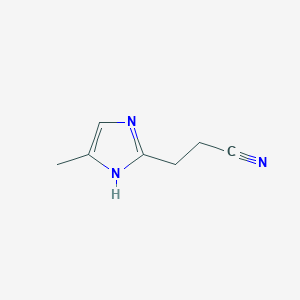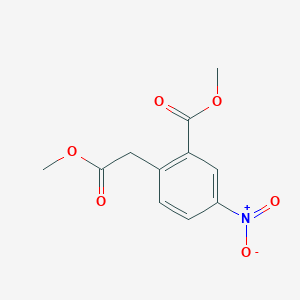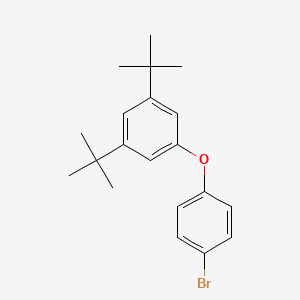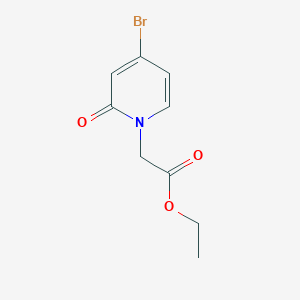
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring, an oxo group at the 2-position, and an ethyl acetate group attached to the nitrogen atom. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE typically involves the bromination of a pyridine derivative followed by esterification. One common method is:
Bromination: Starting with 2-oxopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Esterification: The brominated product is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative.
Scientific Research Applications
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo group can participate in hydrogen bonding, halogen bonding, or other interactions that modulate the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-chloro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (4-fluoro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (4-iodo-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-4-3-7(10)5-8(11)12/h3-5H,2,6H2,1H3 |
InChI Key |
HGHNFNOPUOLUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=CC1=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
